molecular formula C7H8N2OS B14625453 methyl (2Z)-N-hydroxypyridine-2-carboximidothioate

methyl (2Z)-N-hydroxypyridine-2-carboximidothioate

Katalognummer: B14625453
Molekulargewicht: 168.22 g/mol
InChI-Schlüssel: IRFDDIIWSDWXLP-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate is a chemical compound with a unique structure that includes a pyridine ring, a hydroxyl group, and a carboximidothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-N-hydroxypyridine-2-carboximidothioate typically involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the N-hydroxy derivative. Finally, the addition of methyl iodide results in the formation of the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl (2Z)-N-hydroxypyridine-2-carboximidothioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
  • Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate

Uniqueness

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H8N2OS

Molekulargewicht

168.22 g/mol

IUPAC-Name

methyl (2Z)-N-hydroxypyridine-2-carboximidothioate

InChI

InChI=1S/C7H8N2OS/c1-11-7(9-10)6-4-2-3-5-8-6/h2-5,10H,1H3/b9-7-

InChI-Schlüssel

IRFDDIIWSDWXLP-CLFYSBASSA-N

Isomerische SMILES

CS/C(=N\O)/C1=CC=CC=N1

Kanonische SMILES

CSC(=NO)C1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.